molecular formula C14H14BrN3O B7449382 [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol

[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol

Cat. No. B7449382
M. Wt: 320.18 g/mol
InChI Key: GHCMEXBMIZOQRL-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclopentenyl nucleosides and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes, such as DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol in lab experiments is its potential therapeutic properties. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

Future research on [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol could focus on the following directions:
1. Development of more efficient synthesis methods to increase yield and purity of the compound.
2. Investigation of the compound's mechanism of action to better understand its therapeutic properties.
3. Evaluation of the compound's efficacy in pre-clinical and clinical trials for the treatment of various diseases.
4. Exploration of the compound's potential use in combination therapy with other drugs to enhance therapeutic efficacy.
5. Examination of the compound's pharmacokinetics and pharmacodynamics to optimize dosing and administration.
Conclusion
[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its antiviral, anticancer, and anti-inflammatory effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in clinical trials.

Synthesis Methods

The synthesis of [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol involves the reaction of 5-bromo-1,7-naphthyridine with cyclopent-2-en-1-ylmethanol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and reduction, to yield the final product.

Scientific Research Applications

Recent scientific research has focused on the potential therapeutic applications of [(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol. Studies have shown that this compound exhibits antiviral, anticancer, and anti-inflammatory properties.

properties

IUPAC Name

[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c15-12-7-17-14(13-11(12)2-1-5-16-13)18-10-4-3-9(6-10)8-19/h1-5,7,9-10,19H,6,8H2,(H,17,18)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCMEXBMIZOQRL-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=NC=C(C3=C2N=CC=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NC2=NC=C(C3=C2N=CC=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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